molecular formula C12H19NO4 B13905431 Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate

Cat. No.: B13905431
M. Wt: 241.28 g/mol
InChI Key: GZQOKCJBGCLLRP-TWGQIWQCSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₇NO₄ and a molecular weight of 227.26 g/mol . This compound is part of the azetidine family, which consists of four-membered nitrogen-containing rings. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate typically involves the following steps :

    Starting Material: The synthesis begins with (N-Boc-azetidin-3-one).

    Horner–Wadsworth–Emmons Reaction: This reaction is catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the intermediate (N-Boc-azetidin-3-ylidene)acetate.

    Aza-Michael Addition: The intermediate undergoes aza-Michael addition with NH-heterocycles to yield the target compound.

Chemical Reactions Analysis

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate has several scientific research applications :

    Organic Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: Researchers explore its potential as a pharmacophore in drug discovery and development.

    Biological Studies: It is used in studies to understand the biological activity of azetidine derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact molecular targets and pathways are not well-defined, but it is believed to interact with enzymes and receptors involved in various biological processes.

Comparison with Similar Compounds

Tert-butyl 3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate can be compared with other azetidine derivatives :

    N-Boc-azetidin-3-one: A precursor in the synthesis of the target compound.

    Methyl 2-(oxetan-3-ylidene)acetate: Another heterocyclic compound with similar synthetic routes.

    3-(Acetoxymethyl)azetidines: Functionalized azetidine derivatives with different substituents.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl (3Z)-3-(2-methoxy-2-oxoethylidene)-2-methylazetidine-1-carboxylate

InChI

InChI=1S/C12H19NO4/c1-8-9(6-10(14)16-5)7-13(8)11(15)17-12(2,3)4/h6,8H,7H2,1-5H3/b9-6-

InChI Key

GZQOKCJBGCLLRP-TWGQIWQCSA-N

Isomeric SMILES

CC1/C(=C\C(=O)OC)/CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1C(=CC(=O)OC)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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